molecular formula C8H5ClF4O2S B6593272 [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 501697-75-2

[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B6593272
CAS No.: 501697-75-2
M. Wt: 276.64 g/mol
InChI Key: JTLDVCYTPJRJCN-UHFFFAOYSA-N
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Description

[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride: is an organosulfur compound with the molecular formula C8H5ClF4O2S . This compound is notable for its incorporation of both fluorine and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the sulfonylation of a fluorinated aromatic compound. One common method includes the reaction of [2-Fluoro-5-(trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

[2-Fluoro-5-(trifluoromethyl)phenyl]methanol+SOCl2[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride+HCl+SO2\text{[2-Fluoro-5-(trifluoromethyl)phenyl]methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 [2-Fluoro-5-(trifluoromethyl)phenyl]methanol+SOCl2​→[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride: undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like .

    Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as are commonly used under mild to moderate conditions.

    Reduction: is typically used in anhydrous conditions.

    Oxidation: Strong oxidizing agents like can be employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic acids: Formed from oxidation reactions.

Scientific Research Applications

Chemistry

In chemistry, [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of pharmaceutical intermediates and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides , through sulfonylation reactions. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies.

Industry

In the industrial sector, This compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and surface coatings .

Mechanism of Action

The mechanism by which [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride exerts its effects involves the electrophilic nature of the sulfonyl chloride group. This electrophilicity allows the compound to react readily with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl fluoride
  • [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonamide
  • [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonic acid

Uniqueness

[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride: is unique due to the presence of both fluorine and sulfonyl chloride groups, which impart distinct reactivity and properties. Compared to its analogs, this compound exhibits higher electrophilicity and reactivity towards nucleophiles, making it particularly useful in synthetic chemistry and industrial applications.

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLDVCYTPJRJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189856
Record name 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501697-75-2
Record name 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501697-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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